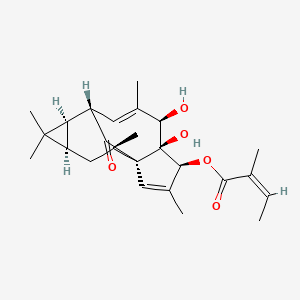

20-Deoxyingenol 3-angelate

Description

Structure

3D Structure

Properties

CAS No. |

75567-38-3 |

|---|---|

Molecular Formula |

C25H34O5 |

Molecular Weight |

414.5 g/mol |

IUPAC Name |

[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C25H34O5/c1-8-12(2)22(28)30-21-14(4)11-24-15(5)10-17-18(23(17,6)7)16(20(24)27)9-13(3)19(26)25(21,24)29/h8-9,11,15-19,21,26,29H,10H2,1-7H3/b12-8-/t15-,16-,17-,18+,19-,21+,24+,25+/m1/s1 |

InChI Key |

UQOWJJGOQJONCI-IOJPPDBGSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)C)O)O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)C)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Activity of 20-Deoxyingenol 3-angelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deoxyingenol 3-angelate (DI3A) is a diterpenoid ester belonging to the ingenane (B1209409) class of natural products. Found in plants of the Euphorbia genus, DI3A has garnered significant interest for its diverse biological activities, including nematicidal, immunomodulatory, and potential anticancer properties. This technical guide provides an in-depth overview of the biological activities of DI3A, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. As a structural analogue of the well-studied Protein Kinase C (PKC) agonist, Ingenol (B1671944) 3-angelate (I3A, Picato®), the biological effects of DI3A are largely attributed to its ability to modulate PKC signaling pathways.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activity of this compound and its close analogues.

Table 1: Nematicidal Activity of this compound (DI3A)

| Organism | Assay | Endpoint | Value | Reference |

| Caenorhabditis elegans | Nematicidal Assay | IC50 | Not explicitly quantified in the provided text, but described as significant. | [1] |

| Panagrellus redivivus | Nematicidal Assay | IC50 | Not explicitly quantified in the provided text, but described as significant. | [1] |

Table 2: Cytotoxic Activity of Ingenol 3-angelate (I3A) against Human Melanoma Cell Lines

| Cell Line | Assay | Endpoint | Value (µM) | Reference |

| A2058 | MTT Assay | IC50 | ~38 | [2] |

| HT144 | MTT Assay | IC50 | ~46 | [2] |

Table 3: Cytotoxic Activity of 20-O-acetyl-ingenol-3-angelate (AAI) against Human Chronic Myeloid Leukemia Cells

| Cell Line | Assay | Endpoint | Effect | Concentration (nM) | Reference |

| K562 | Apoptosis Assay | Increased Apoptosis | 10.6% | 250 | [3] |

| K562 | Necrosis Assay | Increased Necrosis | 6.59% | 500 | [3] |

Mechanism of Action and Signaling Pathways

The primary molecular target of this compound and other ingenol esters is Protein Kinase C (PKC) . DI3A acts as a PKC agonist, leading to the activation of specific PKC isoforms. This activation initiates a cascade of downstream signaling events that ultimately mediate the observed biological effects.

Protein Kinase C (PKC) Activation

DI3A is believed to bind to the C1 domain of PKC, mimicking the action of the endogenous ligand, diacylglycerol (DAG). This binding induces a conformational change in the PKC enzyme, leading to its activation. The nematicidal activity of DI3A has been directly linked to the upregulation of the TPA-1 gene, which encodes a PKC isotype in nematodes[1]. In mammalian cells, ingenol esters like I3A have been shown to activate a broad range of PKC isoforms, with a particular emphasis on PKCδ [2][4].

Downstream Signaling Pathways

The activation of PKC by DI3A is hypothesized to trigger several downstream signaling pathways, based on studies with the closely related compound I3A. These pathways play crucial roles in cell proliferation, apoptosis, and inflammation.

-

MAPK/ERK Pathway: PKC activation can lead to the phosphorylation and activation of the Raf-MEK-ERK signaling cascade (also known as the MAPK pathway). This pathway is a central regulator of cell growth, differentiation, and survival[2].

-

NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation and cell survival. I3A has been shown to suppress the activity of NF-κB, contributing to its anti-inflammatory and pro-apoptotic effects[2][5].

-

PI3K/AKT Pathway: The PI3K/AKT pathway is a critical cell survival pathway that is often dysregulated in cancer. Ingenol esters have been shown to inactivate AKT, thereby promoting apoptosis[3].

Caption: Putative signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound.

Cell Viability (MTT) Assay

This protocol is adapted from studies on the cytotoxic effects of ingenol esters[2][3].

Objective: To determine the half-maximal inhibitory concentration (IC50) of DI3A on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A2058, HT144, K562)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

This compound (DI3A) stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of DI3A in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the DI3A dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Caption: Experimental workflow for the MTT assay.

NK Cell Degranulation (CD107a) and IFN-γ Production Assay

This protocol is based on established methods for assessing NK cell function[6][7][8].

Objective: To measure the effect of DI3A on NK cell degranulation (a marker of cytotoxicity) and IFN-γ production.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells

-

Target cancer cells (e.g., K562)

-

Complete RPMI-1640 medium

-

96-well U-bottom plates

-

This compound (DI3A)

-

Anti-CD107a antibody (FITC or other fluorochrome-conjugated)

-

Brefeldin A and Monensin (protein transport inhibitors)

-

Anti-CD3, Anti-CD56, and Anti-IFN-γ antibodies for flow cytometry

-

Fixation and permeabilization buffers

-

Flow cytometer

Procedure:

-

Co-culture effector cells (PBMCs or NK cells) with target cells at an appropriate effector-to-target (E:T) ratio (e.g., 10:1) in a 96-well U-bottom plate.

-

Add DI3A at the desired concentration (e.g., 10 µM) to the co-culture. Include appropriate controls (untreated, vehicle).

-

Add anti-CD107a antibody directly to the wells at the beginning of the incubation.

-

Incubate for 1 hour at 37°C in a 5% CO₂ incubator.

-

Add Brefeldin A and Monensin to the wells and incubate for an additional 4-5 hours.

-

Harvest the cells and wash with PBS.

-

Stain the cells with surface markers (e.g., anti-CD3, anti-CD56) for 30 minutes at 4°C.

-

Fix and permeabilize the cells according to the manufacturer's protocol.

-

Stain for intracellular IFN-γ with a fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes at 4°C.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer and analyze the percentage of CD107a+ and IFN-γ+ NK cells (CD3-CD56+).

Caption: Workflow for NK cell degranulation and cytokine production assay.

Conclusion

This compound is a promising natural product with a range of biological activities, primarily driven by its function as a Protein Kinase C agonist. Its nematicidal properties and its ability to enhance the cytotoxic function of NK cells highlight its potential for development in agriculture and oncology, respectively. The close structural and functional relationship with Ingenol 3-angelate provides a strong foundation for understanding its mechanism of action. Further research focusing on the specific cytotoxic effects of DI3A against a broader range of cancer cell lines and in vivo studies are warranted to fully elucidate its therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers investigating the multifaceted biological activities of this intriguing ingenol ester.

References

- 1. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degranulation and cytokine production (functional assay) [protocols.io]

- 7. hiv-forschung.de [hiv-forschung.de]

- 8. researchgate.net [researchgate.net]

20-Deoxyingenol 3-Angelate: A Technical Guide to its Function as a Protein Kinase C Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deoxyingenol (B1631286) 3-angelate is a diterpenoid ester belonging to the ingenane (B1209409) class of compounds, naturally occurring in plants of the Euphorbia genus. It has garnered significant interest within the scientific community for its potent biological activities, primarily as a modulator of Protein Kinase C (PKC). This technical guide provides an in-depth overview of 20-deoxyingenol 3-angelate's role as a PKC activator, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in signal transduction, oncology, and immunology drug discovery.

This compound is structurally related to the well-characterized PKC activator, ingenol (B1671944) 3-angelate (I3A), the active pharmaceutical ingredient in PICATO®, approved for the topical treatment of actinic keratosis. Both compounds share the same ingenane backbone and the C-3 angelate ester, which are crucial for their interaction with PKC. This compound is a potent activator of Protein Kinase C (PKC), inducing significant platelet aggregation and the phosphorylation of PKC substrates.[1] The primary mechanism of action for these compounds involves binding to the C1 domain of conventional and novel PKC isoforms, mimicking the endogenous second messenger diacylglycerol (DAG).[2] This interaction recruits PKC to the cell membrane, leading to its activation and the subsequent phosphorylation of a multitude of downstream protein targets, thereby modulating a wide array of cellular processes.

Recent studies have highlighted that esters of 20-deoxyingenol exhibit a unique selectivity profile, preferentially activating the conventional PKCα and novel PKCδ isoforms.[2] This isoform selectivity is of particular interest for therapeutic development, as different PKC isoforms can mediate distinct and sometimes opposing cellular responses. For instance, the activation of PKCδ has been linked to pro-apoptotic effects in certain cancer cells.[3][4]

Data Presentation

While specific quantitative binding or activation data for this compound is not extensively available in the public domain, the binding affinities of its close structural analog, ingenol 3-angelate (I3A), provide valuable insights into the potential interactions of this compound with various PKC isoforms. The primary structural difference between the two compounds is the presence of a hydroxyl group at the C-20 position in I3A, which is absent in this compound. This difference may influence binding affinity and isoform selectivity.

The following table summarizes the binding affinities (Ki) of ingenol 3-angelate for several PKC isoforms, as determined by radioligand binding assays.

| PKC Isoform | Ki (nM) for Ingenol 3-Angelate |

| PKCα | 0.30 ± 0.02 |

| PKCβ | 0.105 ± 0.019 |

| PKCγ | 0.162 ± 0.004 |

| PKCδ | 0.376 ± 0.041 |

| PKCε | 0.171 ± 0.015 |

Data extracted from Kedei et al., Cancer Res, 2004.[5]

Signaling Pathways

The activation of PKC by this compound initiates a cascade of intracellular signaling events. The following diagram illustrates the proposed signaling pathway, from the binding of this compound to PKC to the modulation of downstream cellular processes.

Figure 1: Proposed signaling pathway of this compound-mediated PKC activation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a PKC activator.

PKC Translocation Assay Using GFP-Tagged PKC

This assay visualizes the movement of PKC from the cytosol to the plasma membrane upon activation.

a. Cell Culture and Transfection:

-

Chinese Hamster Ovary (CHO-K1) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are transiently transfected with plasmids encoding Green Fluorescent Protein (GFP)-tagged PKC isoforms (e.g., GFP-PKCα, GFP-PKCδ) using a suitable transfection reagent according to the manufacturer's protocol.

-

Transfected cells are incubated for 24-48 hours to allow for protein expression.[6]

b. Live-Cell Imaging:

-

Transfected cells are plated on glass-bottom dishes suitable for confocal microscopy.

-

The growth medium is replaced with a serum-free imaging medium.

-

A baseline image of GFP fluorescence is captured using a confocal laser scanning microscope.

-

This compound is added to the imaging medium at the desired final concentration (e.g., 10-100 nM).[6]

-

Time-lapse images are acquired every 30-60 seconds to monitor the translocation of the GFP-tagged PKC from the cytoplasm to the plasma membrane or other cellular compartments.[6][7]

c. Data Analysis:

-

The change in fluorescence intensity at the plasma membrane versus the cytoplasm is quantified over time using image analysis software.

-

The potency (e.g., EC50) of this compound in inducing translocation can be determined by performing the assay with a range of concentrations.

Western Blot Analysis of PKC Activation

This method assesses PKC activation by detecting the phosphorylation of PKC substrates or the downregulation of PKC isoforms following prolonged activation.

a. Cell Lysis and Protein Quantification:

-

Cells are treated with this compound for the desired time and concentration.

-

Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Cell lysates are clarified by centrifugation, and the protein concentration of the supernatant is determined using a BCA protein assay.[7]

b. SDS-PAGE and Immunoblotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[7]

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated PKC substrates (e.g., phospho-MARCKS) or specific PKC isoforms (e.g., anti-PKCα, anti-PKCδ).[4][7]

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]

c. Data Analysis:

-

The intensity of the protein bands is quantified using densitometry software.

-

Changes in phosphorylation or protein levels are normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the activity of this compound as a PKC activator.

Figure 2: Experimental workflow for characterizing this compound.

Conclusion

This compound is a potent activator of Protein Kinase C, with a likely preference for the PKCα and PKCδ isoforms. Its mechanism of action, involving the mimicry of diacylglycerol and subsequent recruitment of PKC to the cell membrane, triggers a cascade of downstream signaling events that can influence a variety of cellular functions, including gene expression, proliferation, and apoptosis. The provided experimental protocols offer a framework for the further investigation of this compound's biological activities. While quantitative data for this compound itself remains to be fully elucidated, the data from its close analog, ingenol 3-angelate, provides a strong foundation for its continued exploration as a valuable pharmacological tool and potential therapeutic agent. Further research is warranted to fully characterize its isoform selectivity and downstream signaling effects to unlock its full therapeutic potential.

References

- 1. This compound | PKC | TargetMol [targetmol.com]

- 2. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Structural Elucidation of 20-Deoxyingenol 3-angelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deoxyingenol (B1631286) 3-angelate is a diterpenoid ester belonging to the ingenane (B1209409) class of natural products. Isolated from the latex of plants of the Euphorbia genus, notably Euphorbia peplus, this compound has garnered significant interest within the scientific community. Its structural complexity and potent biological activities, including nematicidal, immunomodulatory, and potential anti-cancer and anti-inflammatory properties, make it a compelling subject for research and drug development. This technical guide provides a comprehensive overview of the structural elucidation of 20-deoxyingenol 3-angelate, detailing the spectroscopic data and experimental protocols necessary for its identification and characterization. Furthermore, it explores the key signaling pathways modulated by this class of molecules, offering insights for drug development professionals.

Chemical Structure and Properties

-

Chemical Name: [(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-yl] (2Z)-2-methylbut-2-enoate

-

Synonyms: 3-O-Angeloyl-20-deoxyingenol, DI3A

-

CAS Number: 75567-38-3

-

Molecular Formula: C₂₅H₃₄O₅

-

Molecular Weight: 414.54 g/mol

Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Predicted δ (ppm) | Multiplicity | J (Hz) |

| 1 | 5.8 - 6.0 | d | ~5.0 |

| 3 | 5.4 - 5.6 | m | |

| 5 | 4.0 - 4.2 | d | ~8.0 |

| 6 | 3.5 - 3.7 | t | ~8.0 |

| 7 | 2.0 - 2.2 | m | |

| 8 | 2.3 - 2.5 | m | |

| 11 | 1.8 - 2.0 | m | |

| 12 | 1.5 - 1.7 | m | |

| 13 | 1.0 - 1.2 | d | ~7.0 |

| 14 | 0.8 - 1.0 | d | ~7.0 |

| 16 | 1.1 - 1.3 | s | |

| 17 | 1.1 - 1.3 | s | |

| 18 | 1.7 - 1.9 | s | |

| 19 | 1.0 - 1.2 | s | |

| 20 | 1.6 - 1.8 | s | |

| Angelate Moiety | |||

| 2' | - | - | - |

| 3' | 6.0 - 6.2 | ~7.0, 1.5 | |

| 4' | 1.9 - 2.1 | dq | ~7.0, 1.5 |

| 5' | 1.8 - 2.0 | qd | ~1.5, 1.5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Predicted δ (ppm) |

| 1 | 138 - 140 |

| 2 | 128 - 130 |

| 3 | 78 - 80 |

| 4 | 90 - 92 |

| 5 | 83 - 85 |

| 6 | 75 - 77 |

| 7 | 45 - 47 |

| 8 | 42 - 44 |

| 9 | 208 - 210 |

| 10 | 58 - 60 |

| 11 | 40 - 42 |

| 12 | 28 - 30 |

| 13 | 22 - 24 |

| 14 | 16 - 18 |

| 15 | 26 - 28 |

| 16 | 29 - 31 |

| 17 | 18 - 20 |

| 18 | 15 - 17 |

| 19 | 25 - 27 |

| 20 | 14 - 16 |

| Angelate Moiety | |

| 1' | 167 - 169 |

| 2' | 127 - 129 |

| 3' | 138 - 140 |

| 4' | 20 - 22 |

| 5' | 15 - 17 |

Mass Spectrometry Fragmentation

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The fragmentation pattern in the mass spectrum provides further structural information.

Table 3: Predicted Mass Spectrometry Fragmentation of this compound

| m/z (Predicted) | Fragment | Description |

| 414.2406 | [M]⁺ | Molecular Ion |

| 314.2089 | [M - C₅H₈O₂]⁺ | Loss of the angelate side chain |

| 296.1984 | [M - C₅H₈O₂ - H₂O]⁺ | Subsequent loss of water |

| 83.0497 | [C₅H₇O]⁺ | Fragment corresponding to the angeloyl cation |

Experimental Protocols

Isolation and Purification of this compound from Euphorbia peplus Latex

The following is a generalized protocol for the isolation of ingenane diterpenes from Euphorbia species, which can be adapted for this compound.

-

Extraction:

-

Fresh latex of Euphorbia peplus is collected and immediately extracted with methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature with stirring for 24-48 hours.

-

The extract is filtered and the solvent is removed under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (CH₂Cl₂), and ethyl acetate (B1210297) (EtOAc).

-

The fraction containing the diterpenoid esters (typically the CH₂Cl₂ or EtOAc fraction) is collected.

-

-

Chromatographic Separation:

-

The active fraction is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing the target compound are combined and further purified by repeated column chromatography, often using different stationary phases (e.g., Sephadex LH-20) or high-performance liquid chromatography (HPLC) with a suitable solvent system.

-

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using deuterated chloroform (B151607) (CDCl₃) as the solvent.

-

Mass Spectrometry: High-resolution mass spectra are obtained using techniques such as ESI-TOF (Electrospray Ionization Time-of-Flight) to determine the exact mass and molecular formula.

Biological Activity and Signaling Pathways

This compound and related ingenol (B1671944) esters are potent modulators of Protein Kinase C (PKC) isozymes.[1] This interaction is central to their biological effects.

Activation of Protein Kinase C (PKC)

Ingenol esters act as agonists for PKC, particularly showing selectivity for the novel PKC isoforms such as PKCδ.[1] They bind to the C1 domain of these kinases, mimicking the action of the endogenous second messenger diacylglycerol (DAG).

Downstream Signaling Pathways

Activation of PKCδ by ingenol esters initiates a cascade of downstream signaling events that can lead to various cellular outcomes, including apoptosis in cancer cells.

Caption: PKCδ Signaling Cascade Activated by this compound.

The activation of PKCδ by this compound can lead to the stimulation of the Raf/MEK/ERK (MAPK) pathway, which promotes apoptosis.[2] Concurrently, this can also lead to the inhibition of the pro-survival PI3K/AKT pathway, further contributing to cell death in susceptible cells.[2]

Experimental Workflow for Structural Elucidation

The logical flow for the structural elucidation of this compound is outlined below.

Caption: Experimental Workflow for the Structural Elucidation.

Conclusion

The structural elucidation of this compound is a multi-step process that relies on the careful application of extraction, partitioning, and chromatographic techniques, followed by detailed spectroscopic analysis. The potent biological activity of this ingenane diterpene, primarily through the modulation of PKC signaling pathways, makes it a valuable lead compound for the development of new therapeutics. This guide provides a foundational understanding for researchers and drug development professionals working with this and related natural products. Further research to fully characterize its spectroscopic properties and delineate its mechanism of action in various disease models is warranted.

References

- 1. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 20-Deoxyingenol 3-Angelate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

20-Deoxyingenol (B1631286) 3-angelate and its structural analogs, notably ingenol (B1671944) 3-angelate, represent a class of diterpenoid compounds with significant therapeutic potential. Extracted from plants of the Euphorbia genus, these molecules have garnered considerable interest for their potent biological activities, including anticancer and nematicidal properties. This technical guide provides a comprehensive overview of the current state of knowledge on these compounds, focusing on their biological effects, mechanisms of action, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Biological Activities and Mechanism of Action

The primary biological activities of 20-deoxyingenol 3-angelate and its analogs revolve around their ability to modulate Protein Kinase C (PKC) isoforms. This modulation triggers a cascade of downstream signaling events, leading to a range of cellular responses.

Anticancer Activity

Ingenol 3-angelate (I3A), also known as PEP005, has demonstrated significant antiproliferative and proapoptotic effects in various cancer cell lines. The primary mechanism involves the activation of PKCδ, which in turn initiates the Ras/Raf/MEK/ERK (MAPK) signaling pathway, leading to apoptosis. Additionally, activation of NF-κB signaling pathways has been implicated in the anticancer effects of these compounds.

Nematicidal Activity

This compound (DI3A) has been identified as a potent nematicidal agent, exhibiting significant activity against nematodes such as Caenorhabditis elegans and Panagrellus redivivus[1]. The proposed mechanism of action involves the upregulation of the TPA-1 gene, which encodes a PKC isotype in nematodes[1].

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activities of this compound and its analogs.

| Compound | Cell Line | Assay | IC50 | Reference |

| Ingenol 3-angelate (I3A) | A2058 (Melanoma) | Cytotoxicity | ~38 µM | [1](--INVALID-LINK--) |

| Ingenol 3-angelate (I3A) | HT144 (Melanoma) | Cytotoxicity | ~46 µM | [1](--INVALID-LINK--) |

| 20-deoxyingenol 1,3,4-oxadiazole (B1194373) derivative | HepG2 (Hepatocellular carcinoma) | Cytotoxicity | 8.8 µM | [2](--INVALID-LINK--) |

Table 1: Anticancer Activity of this compound Analogs

| Compound | Nematode Species | Assay | LC50 | Reference |

| This compound (DI3A) | Caenorhabditis elegans | Nematicidal Activity | Data not available | [1](--INVALID-LINK--) |

| Rhabdopeptide J | Meloidogyne incognita (J2) | Nematicidal Activity | 27.8 µg/mL | [3](--INVALID-LINK--) |

Table 2: Nematicidal Activity of this compound and Related Compounds Note: While significant nematicidal activity of DI3A has been reported, a specific LC50 value against C. elegans is not currently available in the cited literature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and its analogs, as well as a general workflow for assessing their biological activity.

Figure 1: Simplified signaling pathway of this compound analogs.

Figure 2: General experimental workflow for studying 20-deoxyingenol derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Semi-Synthesis of this compound

The synthesis of this compound is a complex process often achieved through semi-synthesis from the more readily available ingenol. A detailed, publicly available step-by-step protocol is scarce; however, the general strategy involves the selective esterification of the C3 hydroxyl group of 20-deoxyingenol with angelic acid or a reactive derivative thereof.

General Strategy:

-

Protection of other hydroxyl groups: The hydroxyl groups at other positions of the 20-deoxyingenol core are typically protected to ensure selective acylation at the C3 position.

-

Esterification: The protected 20-deoxyingenol is then reacted with an activated form of angelic acid (e.g., angelic anhydride (B1165640) or angeloyl chloride) in the presence of a suitable base and solvent.

-

Deprotection: The protecting groups are subsequently removed to yield the final this compound.

Note: The specific protecting groups, reagents, and reaction conditions need to be optimized for each specific derivative.

Nematicidal Bioassay against Caenorhabditis elegans

This protocol is adapted from standard nematicidal assay procedures.

Materials:

-

C. elegans (e.g., N2 Bristol strain)

-

Nematode Growth Medium (NGM) agar (B569324) plates

-

E. coli OP50 (food for C. elegans)

-

This compound (or derivative) dissolved in a suitable solvent (e.g., DMSO)

-

M9 buffer

-

Synchronized L4-stage worms

-

Microtiter plates (96-well)

-

Dissecting microscope

Procedure:

-

Worm Synchronization: Grow a mixed-stage population of C. elegans on NGM plates seeded with E. coli OP50. Isolate eggs using a bleach-hypochlorite solution and allow them to hatch in M9 buffer to obtain a synchronized population of L1 larvae. Grow these larvae on fresh NGM plates with E. coli OP50 until they reach the L4 stage.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in M9 buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the worms (typically ≤ 1%).

-

Assay Setup: Add a defined number of synchronized L4-stage worms (e.g., 20-30) to each well of a 96-well microtiter plate.

-

Treatment: Add the different concentrations of the test compound to the wells. Include a solvent control (DMSO in M9 buffer) and a positive control (a known nematicide, e.g., levamisole).

-

Incubation: Incubate the plates at a constant temperature (e.g., 20°C).

-

Mortality Assessment: After a defined period (e.g., 24, 48, and 72 hours), assess worm mortality under a dissecting microscope. A worm is considered dead if it does not respond to a gentle touch with a platinum wire.

-

Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LC50 value using probit analysis or other suitable statistical software.

Cell Viability Assay (Sulforhodamine B Assay)

This protocol is a colorimetric assay for determining cell viability based on the measurement of cellular protein content.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (20-deoxyingenol derivative)

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% acetic acid

-

10 mM Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

PKCδ Translocation Assay (Immunofluorescence)

This protocol describes the visualization of PKCδ translocation from the cytoplasm to the nucleus upon treatment with a 20-deoxyingenol derivative.

Materials:

-

Cells cultured on glass coverslips

-

Test compound

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against PKCδ

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on glass coverslips in a culture dish and allow them to adhere. Treat the cells with the test compound for the desired time. Include an untreated control.

-

Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash the cells with PBS and then block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against PKCδ (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Counterstaining: Wash the cells with PBS and then counterstain the nuclei with DAPI for 5 minutes.

-

Mounting: Wash the cells with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Capture images of the PKCδ and DAPI signals. Translocation of PKCδ is observed as an increase in the PKCδ signal within the nucleus (co-localized with DAPI).

Conclusion

This compound and its analogs are a promising class of natural products with potent anticancer and nematicidal activities. Their mechanism of action, primarily through the modulation of PKC isoforms and downstream signaling pathways, offers multiple avenues for therapeutic intervention. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the potential of these compounds. Future research should focus on elucidating the precise nematicidal efficacy through quantitative assays, optimizing synthetic routes to generate novel analogs with improved activity and safety profiles, and further dissecting the intricate signaling networks they modulate.

References

An In-depth Technical Guide to 20-Deoxyingenol 3-angelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deoxyingenol 3-angelate is a macrocyclic diterpenoid belonging to the ingenane (B1209409) class of natural products.[1] It is a significant bioactive compound predominantly isolated from the latex of plants in the Euphorbia genus, such as Euphorbia peplus.[2][3] This compound has garnered substantial interest within the scientific and medical communities due to its potent biological activities, most notably its role as a modulator of Protein Kinase C (PKC).[1][4][5] Its unique molecular architecture and ability to influence critical cellular signaling pathways make it a valuable subject of study for potential therapeutic applications, including cancer therapy and as an anti-inflammatory agent.[1] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its study, and its role in cellular signaling.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | References |

| Molecular Formula | C₂₅H₃₄O₅ | [6] |

| Molecular Weight | 414.54 g/mol | [5] |

| IUPAC Name | [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.0¹,⁵.0¹⁰,¹²]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate | |

| CAS Number | 75567-38-3 | [6] |

| Synonyms | 3-Angelyl-20-deoxyingenol, DI3A | [3] |

| Appearance | Pale yellow to brownish solid/powder | [1] |

| Solubility | Data for the structurally similar Ingenol-3-angelate suggests solubility in DMF (~10 mg/ml), DMSO (~5 mg/ml), and Ethanol (B145695) (~10 mg/ml). Solubility in aqueous buffers like PBS (pH 7.2) is limited (~0.5 mg/ml). | [7] |

| Storage Conditions | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [5] |

| Melting Point | Not specified in surveyed literature. | |

| Boiling Point | Not specified in surveyed literature. | |

| pKa | Not specified in surveyed literature. |

Experimental Protocols

Detailed methodologies are essential for the replication of studies and the advancement of research. The following sections describe generalized protocols for the isolation and characterization of this compound.

Protocol 1: Isolation and Purification from Euphorbia peplus

This protocol outlines a standard procedure for the extraction and purification of this compound from its natural source.

-

Plant Material Collection and Extraction:

-

Collect fresh aerial parts of Euphorbia peplus.

-

Air-dry the plant material in a shaded, well-ventilated area.

-

Grind the dried material into a coarse powder.

-

Perform maceration at room temperature by soaking the powder in 95% ethanol or methanol (B129727) for 48-72 hours.[8] This step should be repeated three times to ensure exhaustive extraction.

-

Combine the extracts and evaporate the solvent under reduced pressure at a temperature below 45°C to obtain a crude extract.[8]

-

-

Solvent Partitioning:

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, chloroform (B151607) (or dichloromethane), and ethyl acetate (B1210297).[8] The ingenane diterpenoids are typically found in the chloroform or dichloromethane (B109758) fraction.

-

Collect the chloroform/dichloromethane fraction and evaporate the solvent.

-

-

Chromatographic Purification:

-

Subject the dried chloroform/dichloromethane fraction to column chromatography on a silica (B1680970) gel column.[8]

-

Elute the column with a gradient of petroleum ether and ethyl acetate, or hexane (B92381) and acetone, gradually increasing the polarity.[8]

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable developing system (e.g., hexane:ethyl acetate 7:3) and visualize under UV light or by staining.

-

Pool fractions containing the compound of interest based on the TLC profiles.

-

Perform further purification using repeated column chromatography, potentially on different adsorbents like Sephadex LH-20 or by reversed-phase chromatography.[8]

-

For final purification to achieve high purity (>95%), utilize High-Performance Liquid Chromatography (HPLC), often on a reversed-phase C18 column with a solvent system like methanol-water.[8]

-

Protocol 2: Structural Characterization (NMR and Mass Spectrometry)

Accurate structural elucidation is critical for confirming the identity of the isolated compound.

-

High-Resolution Mass Spectrometry (HRMS):

-

Dissolve a small sample of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an HRMS instrument, typically with Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

-

Determine the exact mass and calculate the molecular formula. The expected monoisotopic mass for C₂₅H₃₄O₅Na [M+Na]⁺ is approximately 437.2298 m/z.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in an appropriate deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]

-

¹H NMR spectra will reveal the chemical shifts, coupling constants, and integration of all protons, providing information on the connectivity and stereochemistry of the molecule.

-

¹³C NMR spectra will show the chemical shifts of all carbon atoms.

-

For complete structural assignment, perform 2D NMR experiments, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.[10]

-

Biological Activity and Signaling Pathways

This compound is a potent activator of Protein Kinase C (PKC) isoforms, particularly PKCα and PKCδ.[4] This activation is central to its biological effects, which range from tumor promotion and platelet aggregation to nematicidal activity.[1][5] The mechanism mimics that of the endogenous ligand diacylglycerol (DAG), binding to the C1 domain of PKC.[4]

PKC-Mediated Signaling in Cancer Cells

The activation of PKC by ingenol (B1671944) derivatives can trigger complex and context-dependent downstream signaling cascades. Based on studies of the closely related ingenol-3-angelate (PEP005), activation of PKCδ can lead to the phosphorylation of Raf1 and subsequent activation of the MAPK/ERK pathway. This cascade can ultimately induce apoptosis in cancer cells. Concurrently, this signaling can lead to the inhibition of the pro-survival PI3K/AKT pathway.[11]

Experimental Workflow for Nematicidal Activity

Recent studies have demonstrated that this compound exhibits significant nematicidal activity against nematodes like Caenorhabditis elegans.[2][3] The activity is mediated through the upregulation of the PKC isotype TPA-1.[3] A typical workflow to investigate this activity is outlined below.

References

- 1. CAS 75567-38-3: this compound | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | PKC | TargetMol [targetmol.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. real.mtak.hu [real.mtak.hu]

- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 10. scienceopen.com [scienceopen.com]

- 11. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 20-Deoxyingenol 3-Angelate in Euphorbia peplus Latex for Researchers and Drug Development Professionals

Introduction

The latex of Euphorbia peplus, commonly known as petty spurge, is a rich source of bioactive diterpenoids, among which is the ingenane (B1209409) class of compounds. 20-Deoxyingenol (B1631286) 3-angelate, a prominent member of this class, has garnered significant interest for its potent biological activities. This technical guide provides an in-depth overview of 20-deoxyingenol 3-angelate, focusing on its quantification, experimental protocols for its study, and its mechanism of action, tailored for researchers, scientists, and professionals in drug development.

Chemical Profile and Quantification

The latex of Euphorbia peplus contains a complex mixture of terpenoids. While ingenol (B1671944) mebutate (ingenol 3-angelate) is a well-known constituent, this compound is also present. The concentration of these compounds can be low, with reports indicating approximately 1.1 mg of ingenol mebutate per kg of plant material[1]. Precise quantification of this compound in the latex is crucial for standardization and further research.

Table 1: Analytical Methods for the Quantification of Ingenol Derivatives

| Analytical Technique | Key Parameters | Application | Reference |

| UPLC-Q/TOF-MS | Column: ACQUITY UPLC® HSS T3 (2.1 mm × 150 mm, 1.8 µm)Mobile Phase: A: 0.1% formic acid in water; B: acetonitrile (B52724)Gradient: 5-90% B (0-15 min), 90-100% B (15-17 min), 100% B (17-20 min)Flow Rate: 0.3 mL/minDetection: ESI negative ion mode, m/z 50–1500 | Metabolite identification and quantification of ingenol and its derivatives.[2] | [2] |

| UHPLC-MS/MS | Column: Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)Mobile Phase: A: Methanol (B129727); B: Water (pH 9 with ammonia)Flow Rate: 0.4 mL/minDetection: Tandem Mass Spectrometry | Quantification of various compounds, adaptable for ingenol esters.[3][4] | [3][4] |

Experimental Protocols

Extraction and Purification of this compound from Euphorbia peplus

The following protocol is adapted from a method for extracting ingenol derivatives from Euphorbia species and can be applied for the isolation of this compound[5].

Workflow for Extraction and Purification

Detailed Steps:

-

Material Preparation: Fresh aerial parts of Euphorbia peplus are collected and pulverized into a coarse powder.

-

Extraction: The powdered material is subjected to reflux extraction with a solvent such as 80-100% methanol or ethanol.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Liquid-Liquid Extraction: The crude extract is partitioned between petroleum ether and a polar solvent like acetonitrile to separate compounds based on polarity.

-

Column Chromatography: The fraction containing the desired compound is further purified using silica gel column chromatography. A gradient elution with a non-polar solvent (e.g., petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is employed to separate the ingenol esters.

-

Crystallization and Drying: The fractions containing pure this compound are concentrated, and the compound is obtained by crystallization and subsequent drying.

Quantification by UPLC-MS/MS

A validated UPLC-MS/MS method is essential for accurate quantification. The following is a general protocol that can be optimized for this compound based on methods for similar compounds[2][3][4].

UPLC-MS/MS Analysis Workflow

Key Parameters for Method Development:

-

Column: A reversed-phase C18 column, such as an ACQUITY UPLC® HSS T3 or Acquity BEH C18, is suitable for separating ingenol esters.[2][3][4]

-

Mobile Phase: A gradient of water (with a modifier like formic acid or ammonia (B1221849) for pH adjustment) and a polar organic solvent like acetonitrile or methanol is typically used.[2][3][4]

-

Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative mode should be optimized. Multiple Reaction Monitoring (MRM) is used for quantification, requiring the selection of precursor and product ions specific to this compound.

Nematicidal Activity Assay using Caenorhabditis elegans

This compound has demonstrated significant nematicidal activity.[6][7] A common model organism for such studies is the free-living nematode Caenorhabditis elegans.

Protocol for C. elegans Motility Assay:

-

Worm Synchronization: A synchronized population of L4 stage C. elegans is prepared.[8]

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in K saline buffer.

-

Assay Setup: The synchronized worms are incubated in a 96-well plate with the different concentrations of the test compound.[9]

-

Motility Assessment: Worm motility is measured over time using an automated infrared motility reader.[9]

-

Data Analysis: The motility data is used to determine the EC50 value of the compound.

Mechanism of Action: Signaling Pathways

The biological effects of ingenol esters, including this compound, are primarily mediated through the activation of Protein Kinase C (PKC) isozymes.[10][11][12]

Activation of Protein Kinase C (PKC)

This compound and its analogue, ingenol mebutate, are potent activators of several PKC isoforms, with a particularly significant role for PKCδ in their pro-apoptotic and anti-cancer effects.[10][11][13] Upon activation, PKCδ translocates from the cytosol to various cellular membranes, including the nucleus, where it can phosphorylate a range of downstream targets.[10][11][14]

Table 2: Biological Activities and IC50/EC50 Values of Ingenol Derivatives

| Compound | Biological Activity | Cell Line/Organism | IC50/EC50 | Reference |

| Ingenol Mebutate | Inhibition of keratinocyte viability | Human Keratinocytes | 0.84 µM (24h), 0.96 µM (48h) | [2] |

| 17-acetoxy-20-deoxyingenol 5-angelate | Inhibition of keratinocyte viability | Human Keratinocytes | 14.83 µM (24h), 7.93 µM (48h) | [2] |

| This compound | Nematicidal activity | C. elegans | Not specified, but significant activity reported | [6][7] |

Downstream Signaling Pathways

The activation of PKCδ by ingenol esters triggers a cascade of downstream signaling events.

Signaling Pathway of Ingenol Esters

Key downstream effects include:

-

Activation of the MEK/ERK pathway: This leads to cell cycle arrest and apoptosis.[14][15]

-

Inhibition of the PI3K/AKT pathway: This further promotes apoptosis.[14]

-

Induction of Interleukin Decoy Receptors: The expression of IL1R2 and IL13RA2 is upregulated, contributing to reduced cell viability.[15][16]

Conclusion

This compound from Euphorbia peplus latex is a promising natural product with significant biological activities. This guide provides a foundational framework for researchers and drug development professionals to undertake further investigation into this compound. The detailed protocols for extraction, quantification, and bioactivity assessment, along with an understanding of its mechanism of action through PKC signaling, will facilitate the exploration of its therapeutic potential. Further research is warranted to fully elucidate the quantitative presence of this compound in E. peplus latex and to conduct direct comparative studies with other ingenol esters to better define its unique pharmacological profile.

References

- 1. AU2016236309A1 - Production of Ingenol, Ingenol esters and/or Tiglian-3-one derivatives by Euphorbiaceae plant cell suspension cultures - Google Patents [patents.google.com]

- 2. Systematic characterization of metabolic profiles of ingenol in rats by UPLC-Q/TOF-MS and NMR in combination with microbial biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. oaepublish.com [oaepublish.com]

- 5. CN102126941A - Preparation method of euphorbia peplus plant extract for preparing antitumor medicament - Google Patents [patents.google.com]

- 6. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tian_lab.genetics.ac.cn [tian_lab.genetics.ac.cn]

- 9. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. openaccessjournals.com [openaccessjournals.com]

- 13. html.rhhz.net [html.rhhz.net]

- 14. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

Preliminary Studies on the Cytotoxicity of 20-Deoxyingenol 3-angelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deoxyingenol 3-angelate is a diterpenoid ester belonging to the ingenane (B1209409) class, naturally occurring in the sap of plants from the Euphorbia genus, notably Euphorbia peplus. This plant has a history in traditional medicine for treating various skin conditions. While its close analogue, Ingenol (B1671944) 3-angelate (I3A, also known as PEP005), has been extensively studied for its potent cytotoxic and anti-cancer properties, leading to its development as a topical treatment for actinic keratosis, direct research into the cytotoxicity of this compound against cancer cells is still in its nascent stages. This guide provides a comprehensive overview of the existing preliminary data on this compound's biological activities and extrapolates its potential cytotoxic mechanisms based on the well-documented effects of its structural analogues. The primary mechanism of action for this class of compounds is the activation of Protein Kinase C (PKC) isozymes, which triggers a cascade of cellular events leading to cell death.

Quantitative Data on Biological Activity

Direct quantitative data on the cytotoxicity of this compound against cancer cell lines is limited in the current scientific literature. However, data on its pro-inflammatory and nematicidal activities, along with the cytotoxic activities of its close analogues, provide valuable insights into its potential potency.

| Compound | Assay | Cell Line / Organism | Result (IC50 / LC50 / ID50) | Reference |

| This compound | Pro-inflammatory | Mouse skin | ID50: 0.18 µg | N/A |

| This compound (DI3A) | Nematicidal | Caenorhabditis elegans | Potent activity (specific LC50 not provided) | [1][2] |

| This compound (DI3A) | Nematicidal | Panagrellus redivivus | Potent activity (specific LC50 not provided) | [2] |

| Ingenol 3-angelate (I3A / PEP005) | Cytotoxicity (MTT Assay) | Human Melanoma (A2058) | IC50: ~38 µM | [3][4] |

| Ingenol 3-angelate (I3A / PEP005) | Cytotoxicity (MTT Assay) | Human Melanoma (HT144) | IC50: ~46 µM | [3][4] |

| 3-O-Angeloyl-20-O-acetyl ingenol (AAI / PEP008) | Cytotoxicity | Human Myeloid Leukemia (K562) | More potent than Ingenol 3-angelate | [5][6] |

| 3-O-Angeloyl-20-O-acetyl ingenol (AAI / PEP008) | Cytotoxicity | Human Myeloid Leukemia (HL-60, KT-1) | Sensitive | [5] |

| 3-O-Angeloyl-20-O-acetyl ingenol (AAI / PEP008) | Cytotoxicity | Adriamycin-resistant Human Breast Carcinoma (MCF-7/ADR) | Sensitive | [5] |

Experimental Protocols

The methodologies employed to assess the cytotoxicity of ingenane diterpenes are crucial for understanding and reproducing the reported findings. Below are detailed protocols adapted from studies on this compound's analogues.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., human melanoma A2058, HT144) are seeded into 96-well plates at a density of 2 x 10^4 cells per well in their respective growth medium (e.g., RPMI 1640 supplemented with 10% FBS and antibiotics) and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[3][6]

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent like DMSO. The cells are then treated with various concentrations of the compound for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is also included.[3][5]

-

MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) is added to each well, and the plate is incubated for another 4 hours.[3][5]

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and the formazan crystals formed by viable cells are dissolved in 100 µL of DMSO.[5]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to quantify apoptosis and analyze the cell cycle distribution of treated cells.

-

Cell Treatment and Harvesting: Cells are treated with this compound at various concentrations for a specified time. Both adherent and floating cells are collected, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C for cell cycle analysis or processed directly for apoptosis detection.

-

Apoptosis Staining (Annexin V/PI): Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark. The stained cells are then analyzed by a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.

-

Cell Cycle Staining (PI): Fixed cells are washed and treated with RNase A before being stained with PI. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[3]

Western Blotting for Protein Expression

This technique is used to detect specific proteins in a cell extract, providing insights into the signaling pathways affected by the compound.

-

Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PKCδ, PKCε, caspases, Bcl-2 family proteins, NF-κB).[3] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The primary molecular target of ingenol esters is Protein Kinase C (PKC). This compound is a known PKC activator.[7] Its nematicidal activity is mediated through the TPA-1 gene, which encodes a PKC isotype in nematodes.[1][2] In mammalian cells, its analogue Ingenol 3-angelate (I3A/PEP005) activates a broad range of classical and novel PKC isoforms.[6]

The cytotoxic effects of I3A are primarily attributed to the activation of PKCδ.[5][6] This activation leads to a cascade of downstream events culminating in apoptosis.

Caption: Putative signaling pathway for this compound-induced apoptosis.

The proposed mechanism involves:

-

PKC Activation: this compound binds to and activates PKC isoforms, particularly PKCδ.

-

Mitochondrial Disruption: Activated PKCδ translocates to the mitochondria, leading to a loss of mitochondrial membrane potential.[3]

-

Caspase Cascade: This disruption triggers the intrinsic apoptosis pathway, leading to the activation of caspase-9, which in turn activates the executioner caspase-3.[3]

-

Apoptosis Execution: Caspase-3 orchestrates the final stages of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[3]

-

NF-κB Inhibition: Studies on Ingenol 3-angelate have also shown that it can inhibit the NF-κB signaling pathway, which is often pro-survival in cancer cells.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preliminary in vitro evaluation of the cytotoxic properties of a compound like this compound.

Caption: General experimental workflow for in vitro cytotoxicity studies.

Conclusion and Future Directions

Preliminary evidence and the well-documented activities of its close structural analogues strongly suggest that this compound possesses cytotoxic properties, likely mediated through the activation of Protein Kinase C. Its demonstrated pro-inflammatory and nematicidal activities confirm its biological potency. However, there is a clear need for further research to directly assess its cytotoxicity against a panel of human cancer cell lines and to elucidate the specific signaling pathways involved. Future studies should focus on determining the IC50 values of this compound in various cancer cell types, exploring its effects on apoptosis and the cell cycle, and investigating its specific interactions with different PKC isoforms. Such research will be pivotal in determining its potential as a novel lead compound for cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Proceedings of the First International Conference on PEP005 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 20-Deoxyingenol 3-angelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deoxyingenol (B1631286) 3-angelate is a diterpenoid ester belonging to the ingenane (B1209409) class of natural products. It is a significant compound for research due to its biological activities, which are closely related to the activation of Protein Kinase C (PKC) isoforms. As an analog of ingenol (B1671944) mebutate, a drug previously approved for the treatment of actinic keratosis, 20-deoxyingenol 3-angelate serves as a valuable tool for studying PKC-mediated signaling pathways and for the development of new therapeutic agents.[1] This document provides detailed protocols for the chemical synthesis of this compound, methods for the preparation of its precursors, and an overview of its biological context.

Chemical Synthesis Overview

The primary route for the synthesis of this compound involves the esterification of the C3 hydroxyl group of 20-deoxyingenol with angelic acid or a reactive derivative thereof. 20-deoxyingenol can be obtained either through isolation from plant sources like Euphorbia peplus or via total synthesis.[2][3][4] Angelic acid can be activated for esterification by conversion to its anhydride (B1165640) or by using coupling agents.

Experimental Protocols

Protocol 1: Synthesis of Angelic Anhydride

Angelic anhydride is a key reagent for the esterification of 20-deoxyingenol. It can be prepared from angelic acid.

Materials:

-

Angelic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

Procedure:

-

Dissolve angelic acid (2 equivalents) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1 equivalent) in anhydrous diethyl ether dropwise to the angelic acid solution with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid.

-

Filter the reaction mixture to remove the DCU precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude angelic anhydride. This can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol describes the esterification of 20-deoxyingenol using angelic anhydride.

Materials:

-

20-Deoxyingenol

-

Angelic anhydride

-

Anhydrous dichloromethane (DCM)

-

4-(Dimethylamino)pyridine (DMAP)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

-

Dissolve 20-deoxyingenol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

-

Add angelic anhydride (1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

Alternatively, a Steglich esterification can be performed using angelic acid, DCC, and a catalytic amount of DMAP.[5]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₂₅H₃₄O₅ |

| Molecular Weight | 414.54 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.08 (qq, 1H, J=7.2, 1.5 Hz), 5.51 (s, 1H), 4.13 (s, 1H), 3.98 (d, 1H, J=5.5 Hz), 3.65 (s, 1H), 2.22-2.15 (m, 1H), 2.02-1.95 (m, 1H), 1.98 (dq, 3H, J=7.2, 1.5 Hz), 1.83 (d, 3H, J=1.5 Hz), 1.78 (s, 3H), 1.12 (s, 3H), 1.07 (s, 3H), 1.05 (d, 3H, J=7.5 Hz), 0.98 (d, 3H, J=7.5 Hz). (Representative data, actual spectra should be acquired for confirmation).[6][7] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 209.9, 167.9, 142.1, 138.5, 127.8, 127.5, 81.1, 78.9, 72.9, 46.8, 43.1, 41.5, 39.8, 30.9, 28.0, 27.8, 26.5, 23.4, 22.8, 20.7, 16.2, 15.9. (Representative data, actual spectra should be acquired for confirmation).[6] |

| HRMS (ESI) | m/z: [M+Na]⁺ Calcd for C₂₅H₃₄O₅Na: 437.2298; Found: 437.2302. (Representative data).[6] |

Table 2: Physicochemical and Spectroscopic Data for 20-Deoxyingenol

| Property | Data |

| Molecular Formula | C₂₀H₂₈O₄ |

| Molecular Weight | 332.43 g/mol |

| Appearance | White solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.92 (s, 1H), 4.11 (s, 1H), 4.01 (d, 1H, J=5.0 Hz), 3.58 (s, 1H), 2.20-2.12 (m, 1H), 2.01-1.94 (m, 1H), 1.79 (s, 3H), 1.75 (s, 3H), 1.11 (s, 3H), 1.06 (s, 3H), 1.04 (d, 3H, J=7.5 Hz), 0.97 (d, 3H, J=7.5 Hz). (Representative data, actual spectra should be acquired for confirmation).[6] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 211.5, 139.8, 129.2, 82.5, 78.1, 73.5, 46.9, 43.2, 41.7, 39.9, 31.0, 28.1, 27.9, 26.6, 23.5, 22.9, 16.3. (Representative data, actual spectra should be acquired for confirmation).[6] |

| HRMS (ESI) | m/z: [M+Na]⁺ Calcd for C₂₀H₂₈O₄Na: 355.1880; Found: 355.1885. (Representative data).[6] |

Biological Context and Signaling Pathways

This compound, like other ingenol esters, is a potent activator of Protein Kinase C (PKC).[1][8] PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis.[1][9] The activation of PKC by ingenol esters can trigger downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.[1][9]

Diagrams

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. 20-Deoxyingenol | C20H28O4 | CID 11290503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scienceopen.com [scienceopen.com]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for 20-Deoxyingenol 3-angelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deoxyingenol (B1631286) 3-angelate, a diterpenoid ester derived from plants of the Euphorbia genus, has emerged as a potent modulator of critical cellular signaling pathways. This document provides detailed application notes and experimental protocols for the use of 20-Deoxyingenol 3-angelate and its closely related analog, ingenol (B1671944) 3-angelate (also known as PEP005), in biomedical research. The primary mechanism of action for these compounds involves the activation of Protein Kinase C (PKC) isozymes, leading to a cascade of downstream effects that influence cell proliferation, apoptosis, and inflammation.[1] These properties make this compound a valuable tool for cancer research, immunology, and studies on nematode control.

Mechanism of Action

This compound and its analogs are potent activators of classical and novel PKC isoforms.[1] Upon entering the cell, they bind to the C1 domain of PKC, mimicking the action of the endogenous second messenger diacylglycerol (DAG). This binding event induces a conformational change in the PKC molecule, leading to its activation and translocation from the cytosol to various cellular membranes, including the plasma membrane, nuclear membrane, and mitochondria.[2][3][4]

The activation of specific PKC isoforms, particularly PKCδ and PKCε, triggers downstream signaling cascades, including the Ras/Raf/Mitogen-Activated Protein Kinase (MAPK) and the NF-κB pathways.[5][6][7] The differential activation of these pathways can lead to diverse cellular outcomes, such as apoptosis in cancer cells and activation of inflammatory responses.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of ingenol 3-angelate (PEP005), a close analog of this compound.

Table 1: In Vitro Cytotoxicity of Ingenol 3-angelate (PEP005) in Human Melanoma Cell Lines [5][8]

| Cell Line | Assay | IC50 Value (µM) |

| A2058 | MTT Assay | ~38 |

| HT144 | MTT Assay | ~46 |

Table 2: Effective Concentrations of Ingenol 3-angelate (PEP005) for Inducing Biological Effects

| Cell Line/Organism | Effect | Effective Concentration | Reference |

| Human Melanoma Cells (A2058, HT144) | Inhibition of NF-κB p65 nuclear translocation | 5 µM | [5] |

| Human Melanoma Cells | Induction of apoptosis | 1-5 µM | [5] |

| Caenorhabditis elegans | Nematicidal activity | Not specified | [9] |

Experimental Protocols

Assessment of Cell Viability using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound

-

Human melanoma cell lines (e.g., A2058, HT144)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.[10]

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plates for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[10]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Measure the absorbance at 540 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Workflow for MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Clonogenic Survival Assay

This assay assesses the long-term effects of this compound on the ability of single cells to form colonies.[11][12][13][14]

Materials:

-

This compound

-

Cancer cell lines

-

Complete culture medium

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in methanol)

-

PBS

Procedure:

-

Plate a known number of cells (e.g., 500-1000 cells) into 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-